molecular formula C11H21NO2S B13497343 tert-Butyl (3-(2-mercaptoethyl)cyclobutyl)carbamate

tert-Butyl (3-(2-mercaptoethyl)cyclobutyl)carbamate

Cat. No.: B13497343
M. Wt: 231.36 g/mol
InChI Key: RFJXVAVZEDTOIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

tert-Butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it an ideal protecting group. The sulfanylethyl group may also participate in nucleophilic or electrophilic reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate include:

The uniqueness of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate lies in its combination of functional groups, which provides versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-9-6-8(7-9)4-5-15/h8-9,15H,4-7H2,1-3H3,(H,12,13)

InChI Key

RFJXVAVZEDTOIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCS

Origin of Product

United States

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